molecular formula C12H15N5S B14294748 N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine CAS No. 112598-38-6

N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine

Cat. No.: B14294748
CAS No.: 112598-38-6
M. Wt: 261.35 g/mol
InChI Key: IYZQLBUWRIONKY-UHFFFAOYSA-N
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Description

N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a thiazole ring substituted with a dimethylamino group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine typically involves the reaction of 3-(dimethylamino)phenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenol
  • 4-Dimethylaminocinnamaldehyde
  • N,N-Dimethylaniline

Uniqueness

N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is unique due to its combination of a thiazole ring and a guanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

112598-38-6

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

2-[4-[3-(dimethylamino)phenyl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C12H15N5S/c1-17(2)9-5-3-4-8(6-9)10-7-18-12(15-10)16-11(13)14/h3-7H,1-2H3,(H4,13,14,15,16)

InChI Key

IYZQLBUWRIONKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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